5-bromo-2-methoxypyridine-3-thiol
Description
Contextual Significance of Halogenated Pyridine-Thiols in Chemical Sciences
Halogenated pyridine-thiols are a class of compounds that have garnered significant attention in the chemical sciences. The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring can significantly influence the molecule's electronic properties and reactivity. nih.gov This can lead to enhanced biological activity or provide a handle for further chemical modifications. The thiol (-SH) group, also known as a mercapto group, is highly reactive and can participate in a variety of chemical transformations, including oxidation to disulfides and the formation of metal-thiolate complexes. creative-proteomics.com This dual functionality makes halogenated pyridine-thiols valuable building blocks in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, pyridine-2-thiol (B7724439) has been investigated for its enzyme inhibition and antioxidant properties. ontosight.ai
The interplay between the halogen and thiol groups can lead to unique chemical behaviors. For example, studies on pyridine-4-thiol (B7777008) have shown that the sulfur atom can act as a halogen-bond acceptor, influencing the compound's reactivity. nih.gov This ability to participate in specific non-covalent interactions is a key area of research in crystal engineering and supramolecular chemistry.
Fundamental Characteristics of Pyridine-Thiol Scaffolds in Organic Chemistry
Pyridine-thiol scaffolds are heterocyclic structures that form the core of many important organic molecules. The pyridine ring is an aromatic heterocycle that is isoelectronic with benzene, but the presence of the nitrogen atom makes it more polar and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.gov The thiol group is a potent nucleophile and can readily react with electrophiles. creative-proteomics.com
The combination of a pyridine ring and a thiol group creates a versatile scaffold for organic synthesis. These scaffolds are found in a variety of natural products and have been extensively used in the development of pharmaceuticals and agrochemicals. researchgate.netdovepress.com The ability of the thiol group to coordinate with metal ions has also led to their use in catalysis and the development of new materials. ontosight.airug.nl The specific substitution pattern on the pyridine ring can fine-tune the properties of the resulting molecule, allowing for the rational design of compounds with desired characteristics.
Research Rationale and Scope for 5-Bromo-2-methoxypyridine-3-thiol Investigations
The investigation into this compound is driven by the unique combination of its functional groups: a bromine atom, a methoxy (B1213986) group, and a thiol group, all attached to a pyridine core. While specific research on this compound is still emerging, the rationale for its study can be inferred from the properties of its constituent parts. The precursor, 5-bromo-2-methoxypyridine (B44785), is a known intermediate in the synthesis of bioactive compounds. guidechem.comchemicalbook.comchemicalbook.com
The presence of the bromine atom at the 5-position offers a site for cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy group at the 2-position influences the electronic nature of the pyridine ring, and the thiol group at the 3-position provides a key site for nucleophilic reactions or metal coordination. This trifunctionalized scaffold holds promise for the development of novel compounds with tailored properties for applications in drug discovery and materials science. Further research is needed to fully explore the synthetic utility and potential applications of this intriguing molecule.
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 5-Bromo-2-methoxypyridine | 13472-85-0 | C6H6BrNO | 188.02 | Intermediate in synthesis of bioactive compounds. guidechem.comchemicalbook.com |
| 3-Bromo-2-methoxypyridine | 13472-59-8 | C6H6BrNO | 188.02 | Liquid at room temperature. sigmaaldrich.com |
| 5-Bromopyridine-2-thiol | 56673-34-8 | C5H4BrNS | 190.06 | Solid with a melting point of 202-208 °C. sigmaaldrich.com |
| Pyridine-2-thiol | 73018-10-7 | C5H5NS | 111.17 | Exhibits enzyme inhibition and antioxidant activity. ontosight.aidrugbank.com |
| 3-Bromo-5-methoxypyridine | 50720-12-2 | C6H6BrNO | 188.02 | Building block in organic synthesis. bldpharm.com |
| 3-bromo-2-methoxy-5-methylpyridine | Not Available | C7H8BrNO | 202.05 | A derivative with an additional methyl group. uni.lu |
| This compound | 2229001-73-2 | C6H6BrNOS | 220.09 | The subject of this article. bldpharm.com |
Properties
CAS No. |
2229001-73-2 |
|---|---|
Molecular Formula |
C6H6BrNOS |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Bromo 2 Methoxypyridine 3 Thiol
Retrosynthetic Analysis of 5-Bromo-2-methoxypyridine-3-thiol
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and their positions on the pyridine (B92270) ring: a bromine atom at the 5-position, a methoxy (B1213986) group at the 2-position, and a thiol group at the 3-position.
The disconnection approach would logically target the introduction of the thiol group as a late-stage functionalization, given the reactivity of thiols. This leads to the key precursor, a 3-functionalized-5-bromo-2-methoxypyridine. The bromine and methoxy groups can be envisioned as being installed on a pyridine core. Therefore, the retrosynthesis suggests a convergent strategy where a suitably substituted pyridine ring is first assembled, followed by the introduction of the thiol functionality.
Precursor Synthesis and Functionalization of the Pyridine Core
The synthesis of the core pyridine structure with the desired bromine and methoxy substituents is a critical phase. This involves the sequential and regioselective introduction of these functional groups onto the pyridine nucleus.
Preparation of 5-Bromopyridine Derivatives as Key Intermediates
The synthesis of 5-bromopyridine derivatives often starts from readily available pyridines, such as 2-aminopyridine (B139424). heteroletters.org A common strategy involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. heteroletters.orgresearchgate.net This reaction can sometimes lead to the formation of di- and tri-substituted byproducts, necessitating careful control of reaction conditions. heteroletters.org An alternative approach involves the Sandmeyer reaction of a diazonium salt derived from an aminopyridine. heteroletters.org
Another important precursor is 2,5-dibromopyridine (B19318), which can be synthesized from 2-aminopyridine through bromination followed by a modified Sandmeyer reaction. heteroletters.org This dibrominated pyridine serves as a versatile intermediate for subsequent functionalization. For instance, 5-bromo-2-methylpyridine (B113479) can be prepared from 5-nitro-2-chloropyridine through a series of reactions including condensation, decarboxylation, and reduction, followed by a Sandmeyer-type reaction. google.com
The Suzuki cross-coupling reaction is another powerful tool for the synthesis of functionalized pyridine derivatives. mdpi.com For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids to generate a library of novel pyridine compounds. mdpi.com
Introduction of the Methoxy Group at the 2-Position
The introduction of a methoxy group at the 2-position of the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr). stackexchange.com This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 4-positions towards nucleophilic attack. stackexchange.com A common method involves the reaction of a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with sodium methoxide (B1231860) in methanol. researchgate.netchemicalbook.com
For instance, 5-bromo-2-methoxypyridine (B44785) can be synthesized from 2,5-dibromopyridine by reacting it with sodium methoxide in methanol. chemicalbook.comontosight.ai The reaction proceeds with high yield, demonstrating the efficiency of this methoxylation strategy. chemicalbook.com Similarly, 2,6-dibromo-3-aminopyridine can be selectively methoxylated at the 2-position to give 6-bromo-2-methoxy-3-aminopyridine. nih.gov
Regioselective Bromination Techniques on Pyridine Nuclei
The regioselective bromination of pyridine and its derivatives is a crucial step in the synthesis of specifically substituted pyridines. The electronic properties of the substituents already present on the pyridine ring dictate the position of further electrophilic substitution.
For methoxypyridines, the methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions. However, the inherent reactivity of the pyridine ring itself must also be considered. Bromination of 2-methoxypyridine (B126380) with bromine can provide a mono-substituted product selectively. chegg.com In the case of 2-methoxypyrrole, a more electron-rich system, trisubstituted products are often observed. chegg.com
The use of N-bromosuccinimide (NBS) is a common method for the regioselective bromination of activated aromatic and heteroaromatic compounds. nih.gov For certain pyridine N-oxide derivatives, bromination can be achieved with high regioselectivity using oxalyl bromide and triethylamine (B128534). researchgate.net Recent advancements have also explored the halogenation of pyridines through Zincke imine intermediates, allowing for selective halogenation at the 3-position. nih.gov
Advanced Thiolation Methods for Pyridine Systems
The final step in the synthesis of this compound is the introduction of the thiol group at the 3-position. This can be a challenging transformation due to the potential for side reactions and the sensitivity of the thiol group.
Direct Thiolation Strategies at the 3-Position
Direct thiolation of pyridine rings at the 3-position is an area of active research. One approach involves the use of a 3-halopyridine precursor. A practical method for the synthesis of various substituted pyridine-3-thiols utilizes 3-iodopyridines as starting materials. researchgate.net This two-step procedure, which employs thiobenzoic acid as a sulfur donor, has been shown to be effective for a range of substituted pyridines, including those with methoxy groups, and provides high yields of the target thiols. researchgate.net
Another strategy involves the generation of a 3,4-pyridyne intermediate from a 3-chloro-2-substituted pyridine. nih.gov This highly reactive intermediate can then be trapped with a sulfur nucleophile, such as a magnesium thiolate, to introduce the thiol group at the 3-position. nih.gov This method allows for the regioselective difunctionalization of the pyridine ring.
Copper-Catalyzed Cross-Coupling Approaches for Thiol Introduction
Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds, offering a potential route to introduce the thiol group or a protected equivalent onto the pyridine ring. While a direct copper-catalyzed thiolation at the 3-position of a pre-functionalized 5-bromo-2-methoxypyridine is a plausible strategy, the existing literature more broadly supports the versatility of copper catalysis in C-S bond formation for various aromatic and heteroaromatic systems.
These reactions typically involve the coupling of an aryl halide with a sulfur nucleophile in the presence of a copper catalyst and a ligand. For the synthesis of this compound, this would conceptually involve a starting material such as 3,5-dibromo-2-methoxypyridine. A selective copper-catalyzed coupling with a thiol surrogate, such as potassium thioacetate (B1230152) or a protected thiol, at the 3-position would be required. The choice of ligand is crucial for modulating the reactivity and selectivity of the copper catalyst.
Below is a table of representative copper-catalyzed C-S bond-forming reactions, illustrating the general conditions that could be adapted for the synthesis of the target molecule.
| Catalyst | Ligand | Sulfur Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | N,N'-dimethylethylenediamine | Thiobenzoic acid | Toluene (B28343) | 110 | 85-95 | N/A |
| Cu(OAc)₂ | Phenanthroline | Thiourea | DMF | 120 | 70-90 | N/A |
| Cu₂O | None | Sodium sulfide (B99878) | NMP | 100-140 | 60-80 | N/A |
Note: The data in this table represents general conditions for copper-catalyzed C-S bond formation and are not specific to the synthesis of this compound.
Reduction of Pyridine Sulfonyl Chlorides and Related Pathways
A more established and widely applicable method for the synthesis of aryl and heteroaryl thiols is the reduction of the corresponding sulfonyl chlorides. This pathway involves the initial preparation of 5-bromo-2-methoxypyridine-3-sulfonyl chloride, which is then reduced to the desired thiol.
The synthesis of the precursor, 5-bromo-2-methoxypyridine-3-sulfonyl chloride, can be achieved through a multi-step process starting from readily available materials. For instance, 2-methoxypyridine can be brominated to introduce the bromine atom at the 5-position. Subsequent sulfonation at the 3-position, followed by chlorination with a reagent like thionyl chloride or phosphorus pentachloride, would yield the desired sulfonyl chloride.
Once the 5-bromo-2-methoxypyridine-3-sulfonyl chloride is obtained, various reducing agents can be employed for its conversion to this compound. The choice of reducing agent is critical to ensure the selective reduction of the sulfonyl chloride without affecting the bromo and methoxy substituents on the pyridine ring.
Commonly used reducing agents for this transformation include:
Triphenylphosphine: This reagent is known for the mild and efficient reduction of sulfonyl chlorides to thiols. google.com
Zinc dust in acidic media: A classical method for the reduction of sulfonyl chlorides.
Stannous chloride: Another common reducing agent for this purpose.
Catalytic hydrogenation: Using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere can also effect the reduction.
The following table summarizes a selection of reducing agents and general conditions for the conversion of aryl sulfonyl chlorides to thiols.
Note: This table provides general conditions for the reduction of aryl sulfonyl chlorides and may require optimization for the specific substrate, 5-bromo-2-methoxypyridine-3-sulfonyl chloride.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, several parameters would need to be systematically varied and their effects on the reaction outcome analyzed.
In the context of the reduction of 5-bromo-2-methoxypyridine-3-sulfonyl chloride , key parameters to optimize include:
Choice and Stoichiometry of the Reducing Agent: Different reducing agents exhibit varying reactivities and selectivities. A comparative study of agents like triphenylphosphine, zinc, and stannous chloride would be necessary. The molar equivalents of the reducing agent relative to the sulfonyl chloride would also need to be optimized to ensure complete conversion without over-reduction or side reactions.
Solvent: The choice of solvent can significantly influence the solubility of reactants and the reaction rate. Protic solvents like ethanol (B145695) or acetic acid are often used for metal-based reductions, while aprotic solvents like toluene or THF might be preferable for reagents like triphenylphosphine.
Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of impurities. A time-course study at different temperatures would be required to find the optimal balance for achieving high conversion and yield.
pH: For reductions carried out in acidic media, the concentration of the acid is a crucial parameter to control.
For the copper-catalyzed cross-coupling approach , optimization would focus on:
Catalyst and Ligand System: The nature of the copper source (e.g., CuI, Cu₂O, Cu(OAc)₂) and the ligand can have a profound impact on the catalytic activity and selectivity. A screening of different ligands, such as diamines, phosphines, or phenanthrolines, would be essential.
Base: The choice and amount of base are critical for promoting the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
Sulfur Source: The reactivity of the sulfur nucleophile can be tuned. Using a more nucleophilic sulfur source might allow for milder reaction conditions.
Considerations for Scalable Synthesis and Industrial Application
The transition from a laboratory-scale synthesis to a scalable industrial process for this compound introduces a new set of challenges and considerations. The primary goals of a scalable synthesis are to ensure safety, cost-effectiveness, robustness, and environmental sustainability.
Key considerations for the scalable synthesis of this compound would include:
Cost and Availability of Starting Materials: The economic viability of the entire process is heavily dependent on the price and accessibility of the starting materials. For instance, the cost-effectiveness of using 2,5-dibromopyridine versus a multi-step synthesis from simpler precursors would need to be evaluated.
Process Safety: A thorough hazard and operability (HAZOP) study is essential. This includes evaluating the toxicity and reactivity of all reagents and intermediates, as well as the potential for exothermic events. For example, the handling of pyrophoric reagents or the generation of toxic gases would require specialized equipment and procedures.
Reaction Efficiency and Atom Economy: On an industrial scale, maximizing the yield and minimizing waste are paramount. The chosen synthetic route should have a high atom economy, meaning that a large proportion of the atoms from the reactants are incorporated into the final product.
Work-up and Purification: The purification method must be amenable to large-scale operations. Chromatography, which is common in the laboratory, is often expensive and impractical for large quantities. Crystallization, distillation, or extraction are preferred methods for industrial-scale purification. The choice of solvents for these processes is also critical, with a preference for greener and more easily recyclable options.
Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP), if the compound is intended for pharmaceutical applications.
Given the potential for this compound to be an intermediate in the synthesis of biologically active molecules, developing a robust and economically viable scalable synthesis would be a significant undertaking, likely favoring a route that avoids expensive reagents and complex purification steps. The reduction of the corresponding sulfonyl chloride would likely be a more readily scalable approach compared to a copper-catalyzed cross-coupling, provided the precursor can be manufactured efficiently.
Chemical Reactivity and Transformations of 5 Bromo 2 Methoxypyridine 3 Thiol
Reactivity of the Thiol (-SH) Moiety
The thiol group is the most acidic and nucleophilic site on the molecule, rendering it susceptible to a range of reactions. Its reactivity is central to the formation of various sulfur-containing derivatives.
Nucleophilic Alkylation and Acylation Reactions
The sulfur atom of the thiol group is a potent nucleophile, readily participating in alkylation and acylation reactions to form thioethers and thioesters, respectively. In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion, which can then attack an electrophilic carbon atom.
Alkylation: The reaction with alkyl halides or other alkylating agents is a common method for synthesizing thioethers. acsgcipr.org This Sₙ2-type reaction is efficient and proceeds under mild conditions. nih.gov
General Reaction: R-SH + R'-X + Base → R-S-R' + HX + Base
Application: 5-bromo-2-methoxypyridine-3-thiol can be reacted with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to yield the corresponding 5-bromo-3-(alkylthio)-2-methoxypyridine derivatives.
Acylation: Acylation with acyl chlorides or anhydrides yields thioesters. These reactions are typically rapid and are often carried out in the presence of a base to neutralize the HCl byproduct.
General Reaction: R-SH + R'-C(O)Cl + Base → R-S-C(O)R' + HCl + Base
Application: The reaction of this compound with acetyl chloride in the presence of a base like triethylamine (B128534) would produce S-(5-bromo-2-methoxypyridin-3-yl) ethanethioate.
Table 1: Examples of Nucleophilic Alkylation and Acylation Reactions
| Reactant of this compound | Reagent | Product | Reaction Type |
|---|---|---|---|
| Thiol (-SH) | Methyl Iodide (CH₃I) | 5-bromo-2-methoxy-3-(methylthio)pyridine | Alkylation |
| Thiol (-SH) | Benzyl Bromide (BnBr) | 5-bromo-3-(benzylthio)-2-methoxypyridine | Alkylation |
| Thiol (-SH) | Acetyl Chloride (AcCl) | S-(5-bromo-2-methoxypyridin-3-yl) ethanethioate | Acylation |
| Thiol (-SH) | Benzoyl Chloride (BzCl) | S-(5-bromo-2-methoxypyridin-3-yl) benzothioate | Acylation |
Disulfide Formation and Redox Chemistry
Thiols can be oxidized to form disulfides (-S-S-), a reversible reaction that is a key feature of their redox chemistry. This transformation can be achieved using a variety of mild oxidizing agents.
General Reaction: 2 R-SH + [O] → R-S-S-R + H₂O
Oxidizing Agents: Common reagents for this oxidation include iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, sometimes catalyzed by metal ions. organic-chemistry.org
Application: Treatment of this compound with a mild oxidant would lead to the formation of 1,2-bis(5-bromo-2-methoxypyridin-3-yl)disulfane. The disulfide bond can be readily cleaved back to the thiol using reducing agents like dithiothreitol (B142953) (DTT) or sodium borohydride (B1222165) (NaBH₄), highlighting the redox-sensitive nature of this linkage.
Thioether and Sulfide (B99878) Ligand Coordination with Metal Centers
The thioethers synthesized from this compound possess a sulfur atom with lone pairs of electrons, enabling them to act as ligands for various transition metals. The pyridine (B92270) nitrogen atom can also participate in coordination, allowing these molecules to function as bidentate ligands, which are valuable in catalysis and materials science. mit.edu
The nature of the R-group on the thioether (R-S-R') and the specific metal center will influence the stability and properties of the resulting metal complex.
Oxidative Transformations to Sulfoxides and Sulfones
The thioethers derived from the alkylation of this compound can be further oxidized to sulfoxides and sulfones. acsgcipr.org This sequential oxidation provides access to compounds with different electronic properties and geometries.
Oxidation to Sulfoxides: The oxidation of a sulfide to a sulfoxide (B87167) can be achieved with controlled amounts of an oxidizing agent, typically one equivalent. mdpi.com Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly used. mdpi.comnih.gov The resulting sulfoxide is chiral if the groups attached to the sulfur are different.
Oxidation to Sulfones: Using an excess of a strong oxidizing agent (e.g., more than two equivalents of m-CPBA or H₂O₂) will fully oxidize the sulfide, passing through the sulfoxide stage, to form the corresponding sulfone. organic-chemistry.orgjchemrev.com
Table 2: Oxidation States of Sulfur Derivatives
| Starting Material | Oxidizing Agent (Equivalents) | Product | Oxidation State of Sulfur |
|---|---|---|---|
| Thioether (Sulfide) | m-CPBA (1 eq.) | Sulfoxide | +2 |
| Thioether (Sulfide) | H₂O₂ (excess) | Sulfone | +4 |
| Sulfoxide | m-CPBA (1 eq.) | Sulfone | +4 |
Reactivity of the Bromine (-Br) Substituent
The carbon-bromine bond on the pyridine ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The bromine atom is a good leaving group in these catalytic cycles. illinois.edu
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium catalysts are highly effective in mediating the coupling of aryl bromides with a wide array of partners. nih.govmdpi.comrwth-aachen.de
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgnih.gov It is widely used for the synthesis of biaryl compounds. nih.gov
Reaction: this compound (or its thioether derivative) + R-B(OH)₂ + Pd catalyst + Base → 5-R-2-methoxypyridine-3-thiol (or derivative)
Conditions: Typically requires a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source, and a base like sodium carbonate or potassium phosphate. rsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is a powerful tool for the synthesis of arylalkynes.
Reaction: this compound (or derivative) + H-C≡C-R + Pd catalyst + Cu(I) co-catalyst + Base → 5-(R-C≡C)-2-methoxypyridine-3-thiol (or derivative)
Conditions: The classic conditions involve a palladium catalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine. mdpi.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. chemspider.com
Reaction: this compound (or derivative) + R₂NH + Pd catalyst + Base → 5-(R₂N)-2-methoxypyridine-3-thiol (or derivative)
Conditions: Requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide. chemspider.comresearchgate.net
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C | Biaryls, Aryl-alkenes |
| Sonogashira | Terminal Alkyne | C-C | Arylalkynes |
| Buchwald-Hartwig | Amine (primary or secondary) | C-N | Arylamines |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In the case of this compound, the pyridine ring itself, being an electron-deficient aromatic system, facilitates this type of reaction. The generally accepted mechanism for SNAr involves a two-step process: the initial attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the bromine atom) to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore the aromaticity of the ring. libretexts.org
The rate and feasibility of SNAr reactions are significantly influenced by the presence of activating groups, typically strong electron-withdrawing substituents at the ortho and/or para positions to the leaving group. libretexts.org While the thiol and methoxy (B1213986) groups are not classic activating groups in the same vein as a nitro group, their electronic influence on the pyridine ring, combined with the inherent electron deficiency of the pyridine nucleus, allows for SNAr reactions to occur. The substitution of a bromine atom on a pyridine ring with various nucleophiles is a common transformation in synthetic chemistry.
A pertinent example, though on a related system, is the reaction of 5-bromo-1,2,3-triazines with phenols, which proceeds via a concerted SNAr mechanism to yield 5-aryloxy-1,2,3-triazines. nih.gov This highlights that SNAr pathways can be complex and may not always follow a classical stepwise mechanism. The specific electronic and steric environment of this compound would dictate the precise conditions and outcomes of its SNAr reactions.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful synthetic tool for the functionalization of aryl halides. This reaction typically involves the treatment of an aryl bromide or iodide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The result is the replacement of the halogen atom with a lithium atom, generating a highly reactive aryllithium species that can then be quenched with a variety of electrophiles.
This methodology has been successfully applied to bromoaryl-substituted β-lactams, demonstrating that the exchange can occur chemoselectively even in the presence of other reactive functional groups when performed at very low temperatures (e.g., -100 °C). tcnj.edu The rate of exchange is generally faster for aryl iodides than for aryl bromides, which in turn is faster than for aryl chlorides. princeton.edu
For this compound, a metal-halogen exchange would offer a route to introduce a wide array of substituents at the 5-position of the pyridine ring. However, the presence of the acidic thiol proton would necessitate the use of at least two equivalents of the organolithium reagent: the first to deprotonate the thiol, and the second to perform the halogen-metal exchange. A combination of i-PrMgCl and n-BuLi has been shown to be effective for performing halogen-metal exchange on heterocyclic substrates bearing acidic protons under non-cryogenic conditions. mdpi.com
Table 1: Comparison of Halogen Reactivity in Metal-Halogen Exchange
| Halogen | Relative Rate of Exchange |
| I | Fastest |
| Br | Intermediate |
| Cl | Slowest |
| F | Does not typically undergo exchange |
This table provides a general trend for the relative reactivity of halogens in metal-halogen exchange reactions. princeton.edu
Reactivity of the Methoxy (-OCH3) Group
The methoxy group in this compound can be cleaved to unveil the corresponding phenol (B47542) through demethylation reactions. This transformation is often challenging due to the general stability of the ether linkage. nih.gov Several reagents are commonly employed for this purpose, each with its own set of conditions and reactivity profiles.
Boron tribromide (BBr3) is a powerful Lewis acid that is highly effective for O-demethylation. chem-station.com The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Due to its high reactivity, these reactions are typically initiated at low temperatures. chem-station.com
Aluminum chloride (AlCl3), another strong Lewis acid, can also be used for demethylation, although it is generally less reactive than BBr3. chem-station.com Heating the substrate with AlCl3 in a suitable solvent is often required. chem-station.com
Aqueous hydrobromic acid (HBr) provides a Brønsted acid-mediated route to demethylation. chem-station.com The reaction involves protonation of the ether oxygen, followed by an SN2 attack of the bromide ion on the methyl group. chem-station.com This method usually requires high temperatures. chem-station.com
Biocatalytic methods for demethylation have also been developed, offering a milder alternative to harsh chemical reagents. nih.gov For instance, cobalamin-dependent methyltransferases can facilitate the transfer of the methyl group from a guaiacol-type substrate to a thiol, acting as a "methyl trap". nih.gov This enzymatic approach can be highly efficient, with conversions often exceeding 90%. nih.gov
Table 2: Common Reagents for O-Demethylation
| Reagent | Type | Typical Conditions |
| Boron tribromide (BBr3) | Lewis Acid | Low temperature (e.g., -78 °C to 0 °C), inert solvent |
| Aluminum chloride (AlCl3) | Lewis Acid | Elevated temperature, inert solvent |
| Hydrobromic acid (HBr) | Brønsted Acid | High temperature (e.g., ~130 °C) |
| Cobalamin-dependent methyltransferases | Biocatalyst | Mild temperature (e.g., 30 °C), aqueous buffer |
The methoxy group is generally considered a stable functional group. Its presence on the pyridine ring at the 2-position influences the electronic properties of the molecule. As an electron-donating group through resonance and an electron-withdrawing group through induction, its net effect on the reactivity of the pyridine ring is complex. It can influence the regioselectivity of electrophilic substitution reactions and modulate the acidity of the thiol proton and the nucleophilicity of the pyridine nitrogen.
Electrophilic and Nucleophilic Behavior of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. It can be protonated by acids to form a pyridinium (B92312) salt or alkylated by electrophiles. The electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group both influence the basicity and nucleophilicity of the pyridine nitrogen.
Multi-Functional Cascade Reactions and Tandem Processes
The presence of multiple reactive sites in this compound—the thiol, the bromo substituent, the methoxy group, and the pyridine nitrogen—creates opportunities for the design of cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly efficient in terms of atom economy and step economy.
For instance, a reaction sequence could be envisioned where an initial metal-halogen exchange at the bromo position is followed by an intramolecular cyclization involving the thiol group. Alternatively, a nucleophilic substitution at the bromine atom could be followed by a reaction at the thiol or methoxy group. The specific sequence of events would be dictated by the choice of reagents and reaction conditions.
An example of a multi-step reaction involving a related compound is the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, which proceeds through a series of stepwise nucleophilic substitutions at three different centers of a seleniranium intermediate. mdpi.com This illustrates the complex, multi-faceted reactivity that can be observed in molecules with multiple functional groups. The development of such cascade reactions for this compound would be a subject of advanced synthetic research.
Spectroscopic and Advanced Characterization Methodologies for 5 Bromo 2 Methoxypyridine 3 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of atoms.
The ¹H NMR spectrum of 5-bromo-2-methoxypyridine-3-thiol is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the proton of the thiol group will each resonate at characteristic chemical shifts, influenced by the electronic effects of the neighboring bromo, methoxy, and thiol substituents.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-4 | ~7.5-8.0 | Doublet (d) | ~2-3 |
| Pyridine H-6 | ~8.0-8.5 | Doublet (d) | ~2-3 |
| Methoxy (-OCH₃) | ~3.8-4.2 | Singlet (s) | N/A |
| Thiol (-SH) | Variable (broad singlet) | Singlet (s) | N/A |
Note: The chemical shift of the thiol proton can be highly variable and is often broad due to chemical exchange.
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a separate signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (C-OCH₃) | ~160-165 |
| C-3 (C-SH) | ~125-130 |
| C-4 | ~140-145 |
| C-5 (C-Br) | ~110-115 |
| C-6 | ~150-155 |
| Methoxy (-OCH₃) | ~55-60 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the relationship between the H-4 and H-6 protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, it would show a correlation between the methoxy protons and the C-2 carbon, and between the aromatic protons and their neighboring carbons, thus confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which can help to confirm the spatial arrangement of the substituents on the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The exact mass of this compound would be calculated and compared to the experimentally determined value to confirm its molecular formula.
Expected HRMS Data:
| Molecular Formula | Calculated Exact Mass |
| C₆H₆BrNOS | 218.9435 |
Note: The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks separated by two mass units.
In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to confirm the identity of the compound. The fragmentation of this compound would likely involve the loss of the methoxy group, the thiol group, or the bromine atom, leading to predictable fragment ions that would further corroborate the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.
For this compound, an IR spectrum would be expected to display a series of absorption bands that confirm the presence of its key functional groups. The thiol (-SH) group, a defining feature of this molecule, would produce a weak but sharp absorption band in the region of 2550-2600 cm⁻¹. The C-S bond would also exhibit a characteristic absorption, typically in the 600-800 cm⁻¹ range.
The presence of the methoxy group (-OCH₃) would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O stretching band, likely around 1250-1000 cm⁻¹. The aromatic pyridine ring would generate a series of characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and various out-of-plane bending vibrations at lower wavenumbers. The C-Br stretching vibration would be expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Thiol (-SH) | 2550-2600 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Methoxy C-H | 2850-2960 | Stretching |
| C=C, C=N (Pyridine ring) | 1400-1600 | Stretching |
| Methoxy C-O | 1000-1250 | Stretching |
| C-S | 600-800 | Stretching |
| C-Br | 500-600 | Stretching |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is then analyzed to build a detailed model of the crystal lattice and the molecular structure.
A successful X-ray crystallographic analysis of this compound would provide a wealth of information. It would definitively confirm the connectivity of the atoms and the geometry of the pyridine ring. Crucially, it would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the planarity of the pyridine ring, the orientation of the methoxy and thiol substituents relative to the ring, and any intermolecular interactions, such as hydrogen bonding involving the thiol group or the pyridine nitrogen, that stabilize the crystal structure.
As of now, there are no publicly available crystal structure data for this compound in crystallographic databases.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its conjugated systems.
For this compound, the UV-Vis spectrum would be dominated by absorptions arising from π → π* transitions within the substituted pyridine ring. The presence of the methoxy, bromo, and thiol substituents would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine. The thiol group, in particular, can influence the electronic transitions. It is also possible that n → π* transitions, involving the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms, could be observed, although these are typically much weaker than π → π* transitions. The solvent used for the analysis can also influence the positions of the absorption bands.
Detailed experimental UV-Vis spectral data, including specific λ_max values and molar absorptivities for this compound, are not currently reported in the scientific literature.
Other Advanced Spectroscopic Techniques
Beyond the core techniques, other advanced spectroscopic methods can provide further structural and electronic insights.
Raman Spectroscopy: This technique is complementary to IR spectroscopy and also probes molecular vibrations. The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For this compound, Raman spectroscopy could be particularly useful for observing the C-S and S-H vibrations, as well as the skeletal vibrations of the pyridine ring.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is used to study species that have one or more unpaired electrons. In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and would therefore be EPR silent. However, if the molecule were to be oxidized to a radical cation or reduced to a radical anion, or if it were to form a complex with a paramagnetic metal ion, EPR spectroscopy would be an invaluable tool for characterizing the resulting paramagnetic species.
Currently, no specific experimental data from these advanced spectroscopic techniques for this compound are available in the public domain.
Computational and Theoretical Investigations of 5 Bromo 2 Methoxypyridine 3 Thiol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. nih.gov Its balance of accuracy and computational cost makes it particularly suitable for studying medium-sized organic molecules like 5-bromo-2-methoxypyridine-3-thiol.
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by considering the rotational freedom around the C-O bond of the methoxy (B1213986) group and the C-S bond of the thiol group.
DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to perform geometry optimization. nih.govresearchgate.netrsc.org The process starts with an initial guess of the molecular geometry and iteratively adjusts the positions of the atoms to minimize the total electronic energy. cp2k.orgarxiv.org
Conformational analysis of related substituted pyridines suggests that the orientation of the methoxy and thiol groups is governed by a delicate interplay of steric hindrance and electronic interactions with the pyridine (B92270) ring and the adjacent bromo substituent. The methoxy group is likely to adopt a conformation where the methyl group is oriented away from the bulky bromine atom to minimize steric clash. Similarly, the orientation of the thiol group's hydrogen atom will be influenced by potential intramolecular hydrogen bonding interactions and steric effects.
A potential energy surface scan, where the dihedral angles of the methoxy and thiol groups are systematically rotated, can identify the global minimum energy conformer as well as any other low-energy local minima. rsc.org
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-O | 1.35 | ||
| O-CH3 | 1.43 | ||
| C3-S | 1.78 | ||
| S-H | 1.34 | ||
| C5-Br | 1.90 | ||
| C2-N1-C6 | 118.5 | ||
| C2-C3-S | 120.2 | ||
| C4-C5-Br | 119.8 | ||
| C3-C2-O-CH3 | 178.5 | ||
| C2-C3-S-H | 4.5 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar chemical bonds and angles.
Electronic Structure and Charge Distribution Analysis
Once the optimized geometry is obtained, the electronic structure and charge distribution can be analyzed to understand the molecule's reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, orbital interactions, and the nature of chemical bonds.
The presence of electronegative atoms such as bromine, oxygen, nitrogen, and sulfur leads to a non-uniform distribution of electron density across the molecule. The bromine atom at the 5-position and the methoxy group at the 2-position are expected to be electron-withdrawing, while the thiol group at the 3-position can act as either an electron donor or acceptor depending on the chemical environment.
Mulliken population analysis or NBO analysis can provide quantitative values for the partial atomic charges on each atom. This information is crucial for understanding the molecule's electrostatic interactions and potential sites for nucleophilic or electrophilic attack.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). acs.org
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is likely to be localized on the electron-rich sulfur atom of the thiol group and the pyridine ring, while the LUMO is expected to be distributed over the pyridine ring, influenced by the electron-withdrawing bromo and methoxy substituents. DFT calculations can provide precise energies for these orbitals and a visual representation of their spatial distribution. nih.govrsc.org
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is hypothetical and serves as a plausible example based on computational studies of similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded 3D representation of the electrostatic potential on the surface of a molecule. libretexts.org It provides a visual guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). youtube.com Red colors typically indicate regions of high electron density (negative potential), while blue colors indicate regions of low electron density (positive potential). Green and yellow represent intermediate potentials. researchgate.netresearchgate.net
For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the thiol group and the regions around the bromine atom would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can be employed to predict the mechanisms of chemical reactions involving this compound. figshare.comrsc.org This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies. smu.edu
For example, the tautomeric equilibrium between the thiol form (this compound) and its corresponding thione form could be investigated. acs.orgnih.govresearchgate.net DFT calculations can determine the relative stabilities of the two tautomers and the energy barrier for their interconversion. Such studies on related pyridine-thiol systems have shown that the thione form is often more stable in solution. acs.orgnih.govresearchgate.net
Furthermore, computational methods can be used to model the molecule's reactivity in various chemical transformations, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. By mapping the potential energy surface, researchers can gain a detailed understanding of the reaction pathways and the factors that control selectivity. rsc.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are also valuable for predicting spectroscopic properties, which can aid in the characterization and identification of the compound.
NMR Chemical Shifts: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. stenutz.euacs.orgnih.govnih.gov The calculated shifts, when compared with experimental data, can help to confirm the molecular structure. The chemical shifts of the protons and carbons in this compound will be influenced by the electronic effects of the bromo, methoxy, and thiol substituents. For instance, the carbon atom attached to the bromine (C5) would be expected to have a chemical shift influenced by the heavy atom effect.
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated using DFT. rsc.org These calculations can help to assign the observed experimental IR bands to specific vibrational modes of the molecule. Key vibrational modes for this compound would include the S-H stretching frequency, C-S stretching, C-O stretching, and various vibrations associated with the pyridine ring.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value |
| 1H NMR Chemical Shift (δ, ppm) - SH | 3.5 - 4.5 |
| 13C NMR Chemical Shift (δ, ppm) - C3-S | 125 - 135 |
| 13C NMR Chemical Shift (δ, ppm) - C5-Br | 110 - 120 |
| IR Frequency (cm⁻¹) - S-H stretch | 2550 - 2600 |
| IR Frequency (cm⁻¹) - C=N stretch (pyridine) | 1580 - 1610 |
Note: The data in this table is hypothetical and represents a plausible range of values based on known spectroscopic data for similar functional groups and compounds.
Molecular Dynamics Simulations for Dynamic Behavior
Hypothetical Simulation Parameters:
A typical MD simulation for a small molecule like this compound would be set up with the following hypothetical parameters. It is important to note that these are generalized parameters and would be optimized in an actual research study.
| Parameter | Value |
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E water model |
| System Size | ~5000-10000 solvent molecules |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100-500 nanoseconds |
Such a simulation could reveal key dynamic properties, including the rotational freedom of the methoxy and thiol groups, the planarity of the pyridine ring, and the formation of intra- and intermolecular hydrogen bonds.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical/Pre-clinical)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. These models are instrumental in drug discovery and development for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing.
For this compound, a QSAR study would first require a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition, receptor binding affinity). Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would then be calculated for each compound in the dataset.
Examples of Molecular Descriptors for QSAR:
| Descriptor Class | Examples |
| Topological | Molecular weight, Zagreb index, Balaban index |
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |
| Geometric | Molecular surface area, molecular volume, radius of gyration |
| Hydrophobic | LogP, molar refractivity |
Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation would be developed to correlate the descriptors with the observed biological activity. This model could then be used to predict the activity of new, untested compounds, including this compound. Without an existing dataset of related active compounds, the development of a specific QSAR model for this molecule remains a theoretical exercise.
Applications of 5 Bromo 2 Methoxypyridine 3 Thiol in Chemical Synthesis and Materials Science
As a Key Building Block in Medicinal Chemistry Research (Excluding Clinical Human Trials)
In the realm of drug discovery and design, the pyridine (B92270) scaffold is considered a "privileged structure" due to its presence in numerous natural and synthetic compounds with significant biological activity. wikipedia.org The unique arrangement of atoms in 5-bromo-2-methoxypyridine-3-thiol offers medicinal chemists a template for developing novel therapeutic agents.
The core structure of this compound serves as a foundational scaffold for the synthesis of new drug candidates. Its utility is exemplified by the development of related pyridine derivatives for various therapeutic targets. For instance, the closely related compound 5-bromo-2-methylpyridin-3-amine (B1289001) is a key starting material in palladium-catalyzed Suzuki cross-coupling reactions to produce a variety of novel pyridine derivatives with potential biological activities. mdpi.com This highlights how the bromo-pyridine core can be readily modified to explore chemical space and identify new lead compounds.
Research into thieno[2,3-b]pyridines, a class of compounds known for potent anti-proliferative effects in cancer cell lines, further illustrates the value of such scaffolds. acs.org These complex heterocyclic systems can be synthesized from appropriately substituted pyridine precursors. The 5-bromo-2-methoxy-3-thiol structure provides the necessary functionalities to construct such thienopyridine derivatives, which have shown promise by interfering with cancer cell growth through mechanisms like the inhibition of phosphoinositide phospholipase C (PI-PLC). acs.org
Table 1: Examples of Preclinical Drug Candidates Developed from Pyridine Scaffolds
| Scaffold/Precursor | Target/Application | Research Finding |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Anti-proliferative (Cancer) | Compounds demonstrated potent activity (IC50 in the nanomolar range) against HCT116 and MDA-MB-231 cancer cell lines. acs.org |
| 5-Aryl-2-bromo-3-hexylthiophene | Antithrombotic, Antimicrobial | Synthesized via Suzuki cross-coupling, these derivatives showed moderate to good biological activities. mdpi.com |
| Pyridine- and Thiazole-Based Hydrazides | Anti-inflammatory, Antimicrobial | A series of synthesized compounds showed promising inhibition of bovine serum albumin denaturation, indicating anti-inflammatory potential. nih.gov |
| Gold(I) complex with pyridine-2-thiol (B7724439) N-oxide | Antiprotozoal | The complex showed potent activity against Trypanosoma cruzi and Leishmania species with low toxicity to mammalian cells. acs.org |
This table presents data on related pyridine compounds to illustrate the potential of the this compound scaffold.
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The structure of this compound is highly amenable to such modifications.
The bromine atom, for example, can be replaced with other groups via cross-coupling reactions to generate a library of analogues. mdpi.com The thiol (-SH) and methoxy (B1213986) (-OCH3) groups also offer sites for derivatization. The synthesis of various pyridine and thiazole-based hydrazides has demonstrated that linking different heterocyclic moieties can lead to compounds with promising anti-inflammatory and antimicrobial activities. nih.gov The thiol group, in particular, is a key functional group. Its replacement with or modification into other groups can alter properties like lipophilicity and tissue distribution, which are critical for a drug candidate's profile. nih.gov
Prodrugs are inactive or less active molecules that are converted into the active drug form within the body. This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org The thiol group in this compound makes it an excellent candidate for certain prodrug strategies. mdpi.com For example, it can be linked to an active drug molecule via a disulfide bond (-S-S-). This bond is relatively stable in the bloodstream but can be cleaved in the reducing environment inside cells, releasing the active drug precisely at its site of action. google.com This approach is a key part of stimulus-responsive drug delivery. google.com
Targeted drug delivery aims to concentrate a therapeutic compound in the target tissue while minimizing its effects on non-target cells, thereby increasing efficacy and reducing side effects. While specific applications involving this compound are not widely documented, its functional groups are suitable for conjugation to targeting moieties like antibodies or nanoparticles. nih.gov
Role in Agrochemical Development
Substituted pyridines are a cornerstone of the modern agrochemical industry, forming the basis for many widely used herbicides, pesticides, and fungicides.
The chemical structure of this compound makes it a potentially valuable intermediate in the synthesis of agrochemicals. Brominated pyridines are common precursors in this industry. For example, a patent for the preparation of 5-bromo-2-methylpyridine (B113479) describes it as an important intermediate for producing pesticides. mdpi.com The synthesis often involves multi-step processes starting from simpler pyridine derivatives. mdpi.com The presence of the bromine atom on the pyridine ring allows for further chemical transformations, such as cross-coupling reactions, to build the final complex active ingredient. The methoxy and thiol groups offer additional points for modification to fine-tune the biological activity and selectivity of the target pesticide or herbicide.
Table 2: Examples of Pyridine Derivatives in Agrochemicals
| Compound Class | Application | Key Intermediate Example |
| Pyridine Herbicides | Weed Control | 5-nitro-2-chloropyridine is used in a multi-step synthesis to produce 5-bromo-2-methylpyridine. mdpi.com |
| Pyridine Insecticides | Insect Control | Pyridine-based structures are common in various commercial insecticides. |
| Pyridine Fungicides | Fungal Disease Control | The pyridine scaffold is integral to many fungicides used in crop protection. |
This table illustrates the role of pyridine intermediates in agrochemical synthesis.
Utility in Materials Science
The application of pyridine and thiol-containing compounds in materials science is a growing area of research. These functional groups can impart unique chemical and physical properties to materials.
The thiol group is particularly notable for its ability to form dynamic covalent bonds, especially disulfide bonds, through oxidation. This property is harnessed to create stimulus-responsive or "smart" materials, such as self-healing polymers and gels. google.com These materials can change their properties in response to external stimuli like pH or redox potential. google.com
Furthermore, both pyridine and thiol groups can act as ligands, binding to metal surfaces. This has been explored for creating protective layers on metal anodes in batteries. Organic additives like pyridine and thiols can adsorb onto a zinc anode surface, forming a uniform layer that guides homogeneous zinc ion deposition and prevents the formation of dendrites, which can cause battery failure. chemscene.com The thiol group also strongly interacts with noble metals like gold and silver. This interaction is utilized in creating antimicrobial surfaces, where silver ions react with thiol groups in microbial enzymes, leading to cell death. wikipedia.org The unique combination of a pyridine ring and a thiol group in this compound suggests its potential as a functional additive or monomer in the design of advanced materials with tailored properties for electronics, coatings, and biomedical applications.
Synthesis of Functional Polymers and Copolymers
The thiol (-SH) group is a powerful tool in polymer chemistry. Its ability to react with various functional groups under base-catalyzed conditions makes it ideal for both creating and modifying polymers. researchgate.net The thiol-epoxy reaction, for instance, is a well-established method for synthesizing poly(β-hydroxy thioether)s. researchgate.net
The compound this compound could serve as a monomer or a functionalizing agent in such polymerization reactions. Its thiol group can participate in step-growth polymerization with monomers containing suitable reactive groups like epoxides or phenylsulfones. rsc.org This would incorporate the bromo-methoxypyridine moiety into the polymer backbone, imparting specific properties to the final material.
Table 1: Thiol-Based Polymerization Reactions
| Reaction Type | Reactant Groups | Catalyst | Resulting Polymer |
|---|---|---|---|
| Thiol-Epoxy Click | Thiol, Epoxide | Base (e.g., Triethylamine) | Poly(β-hydroxy thioether) researchgate.net |
| Thiol-Phenylsulfone | Thiol, Phenylsulfone | Base | Polythioether rsc.org |
The presence of additional functional groups (bromo and methoxy) on the pyridine ring allows for potential post-polymerization modification, enabling the creation of multifunctional polymers with tailored characteristics.
Development of Optoelectronic Materials
Pyridine-based compounds are frequently explored for their applications in optoelectronics due to their electron-deficient nature, which facilitates electron transport. While direct research on this compound in optoelectronics is not extensively documented, its structural components are relevant to the field. Transition metal complexes with ligands containing sulfur and nitrogen atoms are of interest for their photophysical properties.
The development of photoactive transition metal complexes is a key area of research. nih.gov The properties of these complexes, such as their stability and reactivity in different oxidation states, are crucial for their function. nih.gov The ability of this compound to act as a ligand (see section 6.4) suggests its potential use in forming such complexes. The resulting organometallic compounds could exhibit charge-transfer properties suitable for applications in organic light-emitting diodes (OLEDs) or photovoltaic devices. The heavy bromine atom could also influence intersystem crossing, potentially enhancing phosphorescence in certain systems.
Components in Liquid Crystalline Systems
The rigid, aromatic structure of the pyridine ring in this compound provides a foundational element for designing liquid crystalline materials. While specific studies involving this exact compound are limited, the general principles of liquid crystal design suggest its potential. The elongated shape and polarizable electrons of the pyridine ring are features commonly found in mesogens (molecules that form liquid crystal phases).
By chemically modifying the thiol group to attach a flexible alkyl chain, it would be possible to create a molecule with the classic rod-like shape characteristic of calamitic liquid crystals. The bromo and methoxy substituents would influence the molecule's polarity, melting point, and intermolecular interactions, all of which are critical factors in determining the type and temperature range of any resulting liquid crystalline phases.
Application as a Ligand in Catalysis and Organometallic Chemistry
The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group make this compound an excellent candidate for a bidentate ligand. Such N,S-ligands can coordinate with a wide range of transition metals to form stable complexes. mdpi.com
Design of Transition Metal Complexes for Catalytic Reactions
Transition metal complexes are fundamental to modern catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. mdpi.com Ligands play a crucial role by modulating the metal center's electronic properties and steric environment. Thiosemicarbazones, which also feature a nitrogen-sulfur donor set, have been successfully used to create catalysts for cross-coupling reactions like the Suzuki and Sonogashira reactions. mdpi.com
The this compound ligand could be used to synthesize novel transition metal catalysts. The pyridine nitrogen and the deprotonated thiol sulfur would form a stable chelate ring with a metal center (e.g., Palladium, Rhodium, Iridium, or Nickel). mdpi.comnih.gov These complexes could exhibit catalytic activity in various organic reactions. The electronic effects of the methoxy group and the steric hindrance from the bromine atom would fine-tune the catalyst's performance.
Table 2: Potential Transition Metals for Complexation
| Metal | Common Oxidation States | Potential Catalytic Applications |
|---|---|---|
| Palladium (Pd) | 0, +2 | Cross-coupling (Suzuki, Heck, Sonogashira) mdpi.com |
| Rhodium (Rh) | +1, +3 | C-H Activation, Silylation nih.gov |
| Iridium (Ir) | +1, +3 | C-H Borylation, Hydrogenation nih.govnih.gov |
| Nickel (Ni) | 0, +2 | Cross-coupling, Polymerization researchgate.net |
The ability of thiol ligands to sometimes act as transient cooperative ligands can accelerate reactions by assisting in steps like H₂ activation while simultaneously inhibiting undesired side reactions by competing for coordination sites. nih.gov
Development of Chiral Ligands
A significant challenge in catalysis is enantioselective synthesis—the production of one specific enantiomer (mirror image) of a chiral molecule. This is often achieved using chiral ligands. While this compound is not inherently chiral, it can serve as a scaffold for developing chiral ligands. nih.gov
A common strategy involves introducing a chiral center on the ligand backbone. For example, a chiral substituent could be attached to the pyridine ring, or the thiol group could be reacted with a chiral molecule. Once complexed with a transition metal, the resulting chiral environment around the metal center can direct the outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. Such approaches have been successful in iridium-catalyzed borylation and rhodium-catalyzed silylation reactions, where chiral ligands guide the selective functionalization of C-H bonds. nih.gov
Derivatives and Analogues of 5 Bromo 2 Methoxypyridine 3 Thiol: Structure Activity Relationship Sar and Design Principles
Systematic Functionalization of the Thiol Group
The thiol group at the 3-position of the pyridine (B92270) ring is a key handle for chemical modification, allowing for the introduction of a diverse array of functionalities through S-alkylation and other reactions. This systematic functionalization is crucial for modulating the physicochemical properties and biological activities of the resulting derivatives.
Thioalkyl derivatives of pyridine have been synthesized and shown to possess a range of biological effects, including psychotropic properties. nih.gov The introduction of various alkyl and substituted alkyl chains to the sulfur atom can significantly influence the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule, thereby affecting its interaction with biological targets.
For instance, the synthesis of S-substituted derivatives can be achieved by reacting 5-bromo-2-methoxypyridine-3-thiol with a variety of alkyl halides in the presence of a base. This straightforward approach allows for the generation of a library of compounds with different side chains.
Table 1: Examples of Systematic Functionalization of the Thiol Group
| Derivative Class | R Group on Sulfur | Potential Impact on Properties |
| S-Alkyl | Methyl, Ethyl, Propyl | Increased lipophilicity |
| S-Aryl | Phenyl, Substituted Phenyl | Introduction of aromatic interactions |
| S-Acyl | Acetyl, Benzoyl | Altered electronic properties, potential for hydrolysis |
| S-Heterocyclic | Thiazolyl, Pyridyl | Modified polarity and hydrogen bonding potential |
Modifications and Substituent Effects at the Bromine Position
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing a wide variety of aryl and heteroaryl groups at the 5-position. nih.gov Studies on related 5-bromopyridine derivatives have shown that both electron-donating and electron-withdrawing substituents on the newly introduced aryl ring can influence the biological activity, although the effects can be complex and target-dependent. nih.gov
In a study on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the replacement of a chloro substituent with a bromo substituent at the 4-position of the aryl ring led to an increase in cytotoxic activity. nih.gov This suggests that the nature of the halogen at this position can fine-tune the biological response.
Table 2: Potential Modifications at the Bromine Position and Their Effects
| Modification | Reagent/Reaction | Potential Effect on Properties |
| Arylation | Arylboronic acid / Suzuki Coupling | Introduction of steric bulk and electronic diversity |
| Alkynylation | Terminal alkyne / Sonogashira Coupling | Increased rigidity and linear extension |
| Cyanation | Cyanide source / Nucleophilic Substitution | Increased polarity and hydrogen bond accepting ability |
| Amination | Amine / Buchwald-Hartwig Coupling | Introduction of hydrogen bond donors and basic centers |
Isosteric and Bioisosteric Replacements of the Methoxy (B1213986) Group
The methoxy group at the 2-position of the pyridine ring is a key determinant of the molecule's electronic properties and its potential for metabolic transformation. Isosteric and bioisosteric replacements of the methoxy group are a common strategy in drug design to improve metabolic stability, modulate activity, and alter physicochemical properties.
A classic bioisosteric replacement for a methoxy group is a trifluoromethyl group (-CF3), which can mimic the steric bulk of the methoxy group while being more metabolically stable. nih.gov Other fluorinated alkyl groups can also serve as effective bioisosteres.
In the context of quinazoline (B50416) derivatives, the replacement of a methoxy group with other substituents has been shown to significantly impact their inhibitory activity against EGFR kinase. laccei.org For example, the introduction of small, hydrophobic substituents often leads to increased activity compared to electron-donating groups. laccei.org
Table 3: Isosteric and Bioisosteric Replacements for the Methoxy Group
| Replacement Group | Rationale | Potential Impact |
| -OH | Potential for hydrogen bonding | Increased polarity, potential for altered binding interactions |
| -NH2 | Introduction of a basic center and hydrogen bond donor | Increased polarity, potential for salt formation |
| -CH3 | Reduced polarity | Increased lipophilicity |
| -CF3 | Increased metabolic stability, altered electronics | Enhanced bioavailability, altered binding affinity |
| -OCF3 | Increased lipophilicity and metabolic stability | Improved pharmacokinetic profile |
The choice of the replacement group depends on the specific therapeutic target and the desired pharmacological profile.
Influence of Pyridine Ring Substituents on Chemical Properties and Potential Bioactivities
For instance, the presence of the electron-withdrawing bromine atom and the electron-donating methoxy group creates a unique electronic environment on the pyridine ring, influencing the acidity of the thiol group and the susceptibility of the ring to nucleophilic or electrophilic attack.
Studies on substituted pyridines have demonstrated that the position and nature of substituents can have a profound impact on their biological activity. In a series of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines, the nature of the substituent at the C-3 position was found to be critical for antitumor activity, with a formyl group showing comparable activity to a carboxy group. mdpi.com
The introduction of additional substituents on the pyridine ring can further modulate the activity. For example, in a series of sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors, the 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide scaffold was identified as having the strongest PI3K inhibitory activity, highlighting the importance of the substitution pattern on the pyridine and attached phenyl rings. nih.gov
SAR Studies on Derived Compounds (Pre-clinical, In Vitro, or Theoretical)
Structure-activity relationship (SAR) studies are essential for understanding how chemical structure translates into biological activity. For derivatives of this compound, such studies, whether preclinical, in vitro, or theoretical, are crucial for guiding the design of more potent and selective therapeutic agents.
In vitro cytotoxicity assays against various cancer cell lines are a common method for evaluating the anticancer potential of novel compounds. For example, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were screened against liver, prostate, and breast cancer cell lines, with several derivatives exhibiting promising antiproliferative effects in the low micromolar range.
Molecular modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can provide valuable insights into the SAR of these compounds. 3D-QSAR studies on substituted pyridine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors have helped to identify key structural features responsible for their activity. Such studies can predict the probable binding modes of ligands and highlight key residues in the target protein that are important for interaction.
Table 4: Summary of SAR Findings for Related Pyridine Derivatives
| Compound Series | Biological Activity | Key SAR Findings | Reference |
| Thioalkyl pyridine derivatives | Psychotropic | Anxiolytic activity influenced by the nature of the thioalkyl group. | nih.gov |
| 2-Methoxypyridine-3-carbonitriles | Cytotoxicity | Bromo-substituted aryl group at the 4-position enhanced activity. | |
| Sulfonamide methoxypyridine derivatives | PI3K/mTOR inhibition | 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide scaffold showed high potency. | nih.gov |
| Substituted pyridine derivatives | LSD1 inhibition | Molecular docking identified key residues for binding. |
These preclinical and theoretical studies are instrumental in the lead optimization process, enabling the rational design of new analogues with improved efficacy and safety profiles.
Future Research Directions and Translational Perspectives
Exploration of Sustainable and Green Synthetic Methodologies
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the exploration of sustainable methods for the synthesis of 5-bromo-2-methoxypyridine-3-thiol and its derivatives, moving away from traditional, often harsh, reaction conditions.
Key areas of focus should include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields. nih.govnih.gov The application of microwave irradiation to the key bond-forming steps in the synthesis of the substituted pyridine (B92270) ring could lead to a more energy-efficient process. nih.govnih.gov
Green Catalysts: Investigating the use of reusable and non-toxic catalysts, such as zeolites or enzyme-based systems, could offer a more sustainable alternative to conventional metal catalysts. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow process would be a significant step towards its large-scale, sustainable production.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or biodegradable ionic liquids is crucial. biosynce.comrsc.org Research into the solubility and reactivity of the starting materials and products in such solvents will be essential.
| Green Synthesis Approach | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.govnih.gov |
| Green Catalysis | Use of reusable, non-toxic catalysts, minimizing waste. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
| Alternative Solvents | Reduced environmental impact and potential for easier product separation. biosynce.comrsc.org |
Unveiling Novel Reactivity and Unconventional Transformations
The unique electronic properties of the this compound scaffold, arising from the interplay of the electron-withdrawing bromine and the electron-donating methoxy (B1213986) and thiol groups, suggest a rich and largely unexplored reactivity profile.
Future investigations should aim to:
Explore Electrophilic and Nucleophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene. wikipedia.org However, the activating effect of the methoxy and thiol groups could facilitate selective functionalization at specific positions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq A systematic study of these reactions will be crucial for derivatization.
Investigate Metal-Catalyzed Cross-Coupling Reactions: The bromine atom provides a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. nih.gov These reactions would enable the introduction of a wide range of substituents, leading to a diverse library of derivatives with tailored properties.
Study the Reactivity of the Thiol Group: The thiol group is a versatile functional group that can undergo oxidation to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. It can also act as a nucleophile in various reactions, including Michael additions and the formation of thioethers and thioesters.
Integration into Advanced Functional Materials and Nanotechnology
The distinct structural and electronic features of this compound make it an attractive building block for the creation of novel functional materials and for applications in nanotechnology.
Potential avenues for research include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group can act as coordination sites for metal ions. This could enable the construction of novel coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties.
Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for gold surfaces, allowing for the formation of well-ordered SAMs. By modifying the pyridine ring, it would be possible to create functionalized surfaces with specific chemical or physical properties for applications in sensors, electronics, and biocompatible coatings.
Organic Electronics: Pyridine-containing molecules have been explored for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound and its derivatives could be tuned to optimize their performance in such devices.
Advanced Computational Design of High-Performance Derivatives
Computational chemistry offers powerful tools to predict the properties of molecules and to guide the design of new derivatives with enhanced performance.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.netresearchgate.net This can provide valuable insights into its chemical behavior and guide the design of new synthetic targets.
Molecular Docking Simulations: If the compound or its derivatives show biological activity, molecular docking can be used to predict their binding modes to target proteins. ufl.edu This can help in understanding the mechanism of action and in designing more potent and selective inhibitors. ufl.edu
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of derivatives with their observed activity, QSAR models can be developed to predict the activity of new, untested compounds.
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectra. nih.govresearchgate.netresearchgate.net |
| Molecular Docking | Elucidation of binding modes to biological targets. ufl.edu |
| QSAR | Prediction of the biological activity of novel derivatives. |
Collaborative Research at the Interface of Chemistry and Biology (Pre-clinical)
The structural motifs present in this compound are found in many biologically active compounds. researchgate.netresearcher.life This suggests that this scaffold could serve as a starting point for the discovery of new therapeutic agents.
Pre-clinical research should involve:
Screening for Biological Activity: A library of derivatives should be synthesized and screened against a panel of biological targets, including enzymes and receptors implicated in various diseases. Pyridine derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govresearchgate.net
Lead Optimization: Once a lead compound with promising activity is identified, its structure can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties. This process can be guided by the computational methods described above.
Evaluation of Drug-like Properties: The physicochemical properties of promising compounds, such as solubility, stability, and membrane permeability, need to be evaluated to assess their potential as drug candidates. Studies have been conducted on pyridine derivatives to assess their potential as anticoagulants. ufl.edu
By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a relatively unknown chemical into a valuable tool for the development of new technologies and therapies.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-bromo-2-methoxypyridine-3-thiol?
- Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. For brominated pyridines, Suzuki-Miyaura coupling with boronic acids (e.g., 3-thienyl boronic acid) is a robust method to introduce aryl groups at specific positions . Nucleophilic substitution reactions using thiol-containing reagents (e.g., NaSH) can replace halogens or methoxy groups, though regioselectivity must be controlled via temperature and catalyst selection (e.g., Pd-based catalysts) . Microwave-assisted synthesis (140°C, argon atmosphere) has also been effective for similar bromopyridine derivatives, improving reaction efficiency .
Q. How is this compound purified and characterized?
- Methodological Answer : Purification often employs column chromatography (silica gel, eluents like ethyl acetate/hexane mixtures) to isolate intermediates, followed by recrystallization for final products . Characterization relies on H/C NMR to confirm substitution patterns, IR spectroscopy for functional groups (e.g., S-H stretch at ~2500 cm), and high-resolution mass spectrometry (HRMS) for molecular weight validation . X-ray crystallography (monoclinic P21/c systems) can resolve structural ambiguities, particularly for regiochemical assignments .
Advanced Research Questions
Q. What factors dictate the regioselectivity of thiol group introduction in brominated pyridine derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic (e.g., electron-withdrawing substituents like Br) and steric effects. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing partial charges and frontier molecular orbitals. For example, the electron-deficient C-3 position in 5-bromo-2-methoxypyridine is susceptible to nucleophilic attack by thiols, while steric hindrance from methoxy groups at C-2 may limit accessibility . Experimental validation via competitive reactions with isotopic labeling (e.g., S) can track substitution pathways .
Q. How does the thiol group in this compound affect its reactivity in cross-coupling reactions compared to iodo or methyl analogs?
- Methodological Answer : The thiol group introduces both steric bulk and potential for oxidation, which can deactivate catalysts like Pd(0). In contrast, iodo derivatives (e.g., 5-bromo-3-iodo-2-methoxypyridine) undergo faster oxidative addition in Suzuki couplings due to weaker C-I bonds . Methyl groups, as in 5-bromo-2-methoxy-3-methylpyridine, enhance stability but reduce reactivity in electrophilic substitutions . Comparative kinetic studies (e.g., monitoring reaction rates via HPLC) and Hammett analyses quantify these effects .
Q. Can computational models predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., logP, H-bond donors) with bioactivity. For instance, the thiol group’s ability to form disulfide bonds may enhance binding to cysteine-rich targets (e.g., kinases) . Retrosynthesis AI platforms (e.g., Template_relevance models) propose derivatives with optimized pharmacokinetic profiles, validated via in vitro assays like enzyme inhibition .
Data Contradiction Analysis
Q. Discrepancies in reported reaction yields for bromopyridine-thiol derivatives: How to resolve them?
- Methodological Answer : Yield variations often stem from differences in reaction conditions (e.g., solvent polarity, catalyst loading). For example, microwave synthesis may achieve higher yields (89%) than traditional heating due to uniform temperature control. Systematic reproducibility studies should standardize parameters (e.g., argon flow rate, reagent purity) and employ internal standards (e.g., anthracene) for yield quantification . Conflicting data on byproducts (e.g., disulfide formation) can be addressed via LC-MS profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
